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N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide
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Overview
Description
“N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes cyano, methyl, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dimethylaniline and 2-cyano-3-methylbutan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
“N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the cyano group to a carboxylic acid group.
Reduction: The cyano group could be reduced to an amine group under specific conditions.
Substitution: The anilino group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other anilino derivatives or cyano-containing compounds. Examples could be:
- N-(2-Cyanoethyl)-2-(2,3-dimethylanilino)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dimethylanilino)propanamide
Uniqueness
The uniqueness of “N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide” lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties might include unique reactivity patterns, biological activity, or material characteristics that differentiate it from similar compounds.
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on diverse research findings.
Structural Characteristics
The compound has a molecular formula of C17H25N3O and a molecular weight of 287.4 g/mol. Its structure includes a cyano group, an aniline derivative, and a propanamide moiety, which contribute to its diverse biological activities.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1214094-26-4 |
Molecular Formula | C₁₇H₂₅N₃O |
Molecular Weight | 287.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include 2-cyano-3-methylbutan-2-yl chloride and 2,3-dimethylaniline. The reaction conditions require careful control of catalysts and solvents to achieve high purity and yield.
Biological Activity
Research indicates that the compound exhibits various biological activities which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that derivatives of compounds containing thiadiazole rings, similar to this compound, demonstrate significant antimicrobial properties. This suggests that the compound may possess similar activity due to its structural features.
The mechanism of action for this compound likely involves interactions with various molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Case Studies
While direct case studies focusing solely on this compound are scarce, insights can be drawn from related research:
- Study on Thiadiazole Derivatives : A study highlighted that thiadiazole derivatives exhibited antimicrobial activity against several bacterial strains. This suggests potential applications for this compound in treating infections.
- Inflammation Models : Research on similar compounds demonstrated significant reductions in inflammatory markers in animal models when treated with related structures . This supports the hypothesis that this compound could also exhibit anti-inflammatory effects.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11(2)17(6,10-18)20-16(21)14(5)19-15-9-7-8-12(3)13(15)4/h7-9,11,14,19H,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKIPMSYXDYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C(=O)NC(C)(C#N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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